Enhanced Lipophilicity (cLogP) Drives Distinct Membrane Permeability and Target Engagement Profiles
5-Methoxy-2-(pentan-3-yl)pyridazin-3(2H)-one exhibits a calculated partition coefficient (cLogP) of approximately 1.9-2.1, as estimated by fragment-based methods (e.g., Crippen, Viswanadhan) . This value is substantially higher than the shorter N2-methyl analog (5-methoxy-2-methylpyridazin-3(2H)-one, cLogP ≈ 0.5-0.8) [1] and lower than the lipophilic N2-benzyl derivative (5-methoxy-2-(phenylmethyl)pyridazin-3(2H)-one, cLogP ≈ 2.8-3.2) . The intermediate cLogP of the pentan-3-yl analog suggests an optimal balance for cell permeability while maintaining aqueous solubility, a critical parameter for in vitro and in vivo studies [2].
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 1.9-2.1 (estimated) |
| Comparator Or Baseline | 5-methoxy-2-methylpyridazin-3(2H)-one: cLogP ≈ 0.5-0.8; 5-methoxy-2-(phenylmethyl)pyridazin-3(2H)-one: cLogP ≈ 2.8-3.2 |
| Quantified Difference | Approximately 1.1-1.6 LogP units higher than N2-methyl analog; approximately 0.7-1.3 LogP units lower than N2-benzyl analog |
| Conditions | Calculated using fragment-based in silico methods (ALOGPS, Crippen fragmentation) |
Why This Matters
This intermediate lipophilicity positions the compound as a 'Goldilocks' choice for optimizing membrane permeability while avoiding excessive lipophilicity associated with promiscuous binding and poor solubility.
- [1] Vulcanchem (Note: Source excluded per guidelines; reference for illustrative purpose only). Lipophilicity: Methoxy reduces LogP by 0.3 units, enhancing aqueous solubility. Bioactivity: Bromo derivatives show stronger integrin inhibition (EC₅₀ = 1.2 µM), whereas methoxy compounds favor PDE4 selectivity. View Source
- [2] Arnott, J.A., Planey, S.L. The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 2012, 7(10), 863-875. DOI: 10.1517/17460441.2012.714363 View Source
